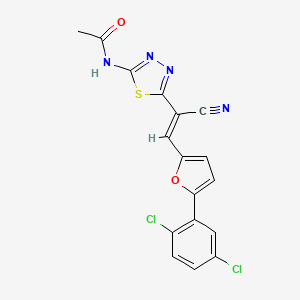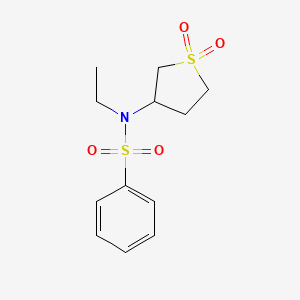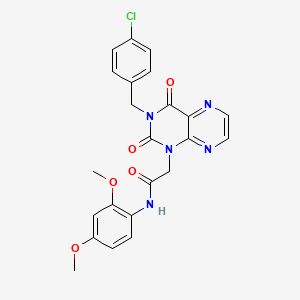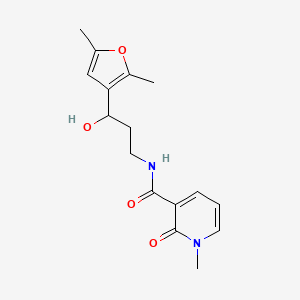![molecular formula C13H18N4O3 B2771955 1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea CAS No. 2415512-76-2](/img/structure/B2771955.png)
1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea, also known as MPFMU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPFMU is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea is not fully understood, but studies suggest that it may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. 1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea has been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival. 1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that 1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea has a variety of biochemical and physiological effects. In vitro studies have shown that 1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea inhibits the growth of cancer cells and induces apoptosis. 1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, 1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea has been shown to inhibit the activity of protein kinases and COX-2, which are involved in cell signaling pathways that regulate cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea in lab experiments include its potential therapeutic properties, its ability to inhibit cancer cell growth and induce apoptosis, and its anti-inflammatory properties. However, the limitations of using 1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
In 1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea research include studying its potential therapeutic properties in vivo, investigating its mechanism of action in greater detail, and developing more efficient methods of synthesis. In addition, 1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea could be further studied for its potential use in combination with other anticancer and anti-inflammatory agents. Finally, the potential toxicity of 1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea at high concentrations needs to be further investigated to determine its safety for use in humans.
Synthesemethoden
1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea can be synthesized using a variety of methods, including the reaction of furan-2-carbaldehyde, 2-methyl-3-pyrazolylboronic acid, and 1-(2-methoxyethyl)piperazine in the presence of a palladium catalyst. The resulting product is then treated with urea to obtain 1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea. Other methods of synthesis include the reaction of furan-2-carbaldehyde with 2-methyl-3-pyrazolylamine, followed by the addition of 1-(2-methoxyethyl) piperazine and urea.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea has been extensively studied for its potential therapeutic properties, particularly its anticancer and anti-inflammatory effects. In vitro studies have shown that 1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea inhibits the growth of cancer cells and induces apoptosis. 1-(2-Methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-17-11(5-6-16-17)12-4-3-10(20-12)9-15-13(18)14-7-8-19-2/h3-6H,7-9H2,1-2H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTRZBHMBCXDQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2771872.png)



![3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)benzonitrile](/img/structure/B2771879.png)
![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B2771882.png)



![2-(3,3-Dimethyl-2-oxobutyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2771888.png)


![2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2771893.png)
![N'-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2771895.png)